

JNJ-46356479: A Technical Overview of a Novel mGluR2 Positive Allosteric Modulator

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Compound of Interest		
Compound Name:	JNJ-46356479	
Cat. No.:	B15574158	Get Quote

Introduction

JNJ-46356479 is a selective, orally bioavailable small molecule developed by Janssen Research & Development that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] This compound has emerged from extensive lead optimization efforts to address the glutamatergic dysfunction hypothesis of schizophrenia.[4] Unlike conventional antipsychotics that primarily target dopaminergic pathways, JNJ-46356479 offers a novel mechanism by enhancing the natural response of mGluR2 to endogenous glutamate, thereby reducing presynaptic glutamate release.[4] This technical guide provides an in-depth summary of the discovery, synthesis, mechanism of action, and preclinical evaluation of JNJ-46356479.

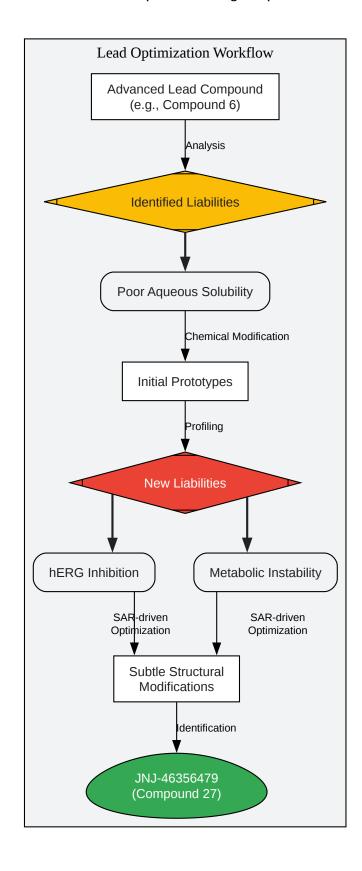
Discovery and Lead Optimization

The development of **JNJ-46356479** was driven by the need to identify an mGluR2 PAM with a balanced profile of in vitro potency and favorable druglike properties. The hydrophobic nature of the allosteric binding site on the mGluR2 receptor presented a significant challenge, often leading to compounds with poor solubility.

The discovery process began with an advanced lead compound that, while potent, suffered from low solubility. Initial modifications successfully improved this physical property but introduced new liabilities, including metabolic instability and inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity. Through subsequent subtle structural modifications, these issues were systematically



addressed, leading to the identification of **JNJ-46356479** as a clinical candidate with a significantly improved and more balanced pharmacological profile.





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Caption: Logical workflow of the lead optimization process for JNJ-46356479.

Chemical Synthesis

While the detailed de novo synthesis protocol for **JNJ-46356479** is described in specialized medicinal chemistry literature, a publicly available, detailed protocol for its radiosynthesis for use in Positron Emission Tomography (PET) imaging has been published.[1]

IUPAC Name: 8-(Trifluoromethyl)-3-(cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-[1][2][5]triazolo[4,3-a]pyridine[2]

[18F]JNJ-46356479 Radiolabeling Protocol

The radiosynthesis of [18F]**JNJ-46356479** is achieved via a one-step, copper(I)-mediated radiofluorination of an organoborane precursor.[1] This method allows for the incorporation of the fluorine-18 isotope without altering the core chemical structure of the molecule.[1]

Precursor: Boronic pinacol ester of **JNJ-46356479** (Compound 9 in the cited literature). Method: Alcohol-enhanced Cu-mediated ¹⁸F-fluorination. Key Reagents:

- [18F]Fluoride
- Tetraethyl ammonium bicarbonate (TEAB) as a base and phase transfer agent.
- [Cu(OTf)2py4] as the catalyst.
- n-Butanol (n-BuOH) as a cosolvent to protect the sensitive[1][2][5]triazolo[4,3-a]pyridine heterocycle.

Procedure Outline:

- [18F]Fluoride is trapped and eluted.
- The precursor is reacted with the activated [18F]fluoride in the presence of the copper catalyst and TEAB in the n-BuOH cosolvent.



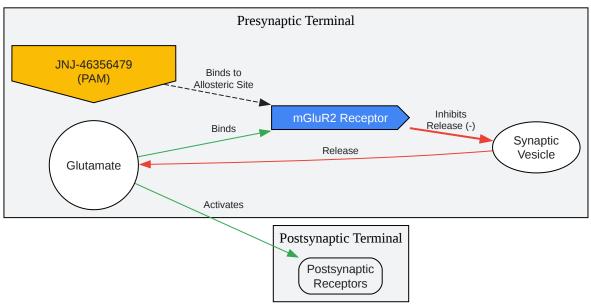
- The reaction is performed using an automated synthesis platform (e.g., TRACERLab™ FXF-N).
- The final product, [18F]**JNJ-46356479**, is purified to yield a compound with high chemical and radiochemical purity (>95%).[1]

Mechanism of Action

JNJ-46356479 functions as a PAM at the mGluR2 receptor, an inhibitory G-protein coupled receptor (GPCR) located predominantly on presynaptic terminals of glutamatergic neurons.[4] As a PAM, it does not activate the receptor directly but instead enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[4] This potentiation of mGluR2 signaling leads to a reduction in the presynaptic release of glutamate, which is hypothesized to be excessive in conditions like schizophrenia. This mechanism represents a potential upstream intervention to mitigate the "glutamate storm" associated with the pathophysiology of the disorder.[4]







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Caption: Mechanism of action of JNJ-46356479 as an mGluR2 PAM.

Data Presentation

Table 1: Physicochemical and In Vitro Properties



Property	Value	Reference
IUPAC Name	8-(Trifluoromethyl)-3- (cyclopropylmethyl)-7-((4-(2,4- difluorophenyl)piperazin-1- yl)methyl)-[1][2][5]triazolo[4,3- a]pyridine	[2]
Molecular Formula	C22H22F5N5	[2]
Molecular Weight	451.45 g/mol	[2]
CAS Number	1254979-66-2	[2]
mGluR2 PAM EC50	78 nM	[2][3]
mGluR2 PAM E _{max}	256%	[2]
mGluR2 Agonism EC₅o	3.55 μM (weak)	[1]
Selectivity	>100-fold vs other mGluRs	[1]

Table 2: Preclinical In Vivo Data



Assay / Model	Species	Dose <i>l</i> Conditions	Key Finding	Reference
Sleep-Wake EEG (sw-EEG)	Rat	3 mg/kg, p.o.	Demonstrates in vivo activity	[2]
PET Imaging	Rat	Pre- administration of JNJ-46356479	Reduced uptake of [11C]7 tracer by 28-37% in the brain	[1]
Ketamine Model	Mouse	10 mg/kg	Partially reversed deficits in spatial working memory	[4]
Ketamine Model	Mouse	10 mg/kg	Attenuated apoptosis by partially restoring Bcl-2 levels	[4]

Experimental Protocols mGluR2 PAM Functional Assay (Representative)

The potency of **JNJ-46356479** as an mGluR2 PAM is determined by measuring its ability to potentiate the receptor's response to a sub-maximal concentration of glutamate. This is typically done using a cell-based assay that measures a downstream signaling event, such as changes in cyclic AMP (cAMP) levels.

- Cell Line: CHO or HEK293 cells stably expressing the human mGluR2 receptor.
- Assay Principle: mGluR2 is a Gi/o-coupled receptor, and its activation by glutamate inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A PAM will enhance this decrease.
- Procedure:
 - Cells are plated in multi-well plates and incubated.



- Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to allow cAMP to accumulate.
- Cells are incubated with varying concentrations of JNJ-46356479 in the presence of a fixed, sub-maximal (e.g., EC₂₀) concentration of glutamate.
- A cAMP-stimulating agent (e.g., forskolin) is added to all wells except the negative control.
- After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter system (e.g., HTRF, AlphaScreen).
- Data are normalized, and the EC₅₀ value (the concentration of JNJ-46356479 that produces 50% of the maximal potentiation) is calculated from the concentration-response curve.

hERG Inhibition Assay (Representative)

To assess the risk of cardiac arrhythmia, the inhibitory effect of **JNJ-46356479** on the hERG potassium channel is evaluated, typically using automated patch-clamp electrophysiology.

- Cell Line: HEK293 cells stably expressing the hERG channel.
- Instrument: Automated patch-clamp system (e.g., QPatch, SyncroPatch).
- Procedure:
 - hERG-expressing cells are prepared for whole-cell patch-clamp recording.
 - A stable baseline hERG current (I_Kr) is established using a specific voltage-clamp protocol designed to elicit the characteristic tail current.
 - The vehicle (e.g., 0.1% DMSO) is applied to the cell to confirm the stability of the current.
 - JNJ-46356479 is applied to the cell at increasing concentrations.
 - The percentage of inhibition of the hERG tail current is measured at each concentration.



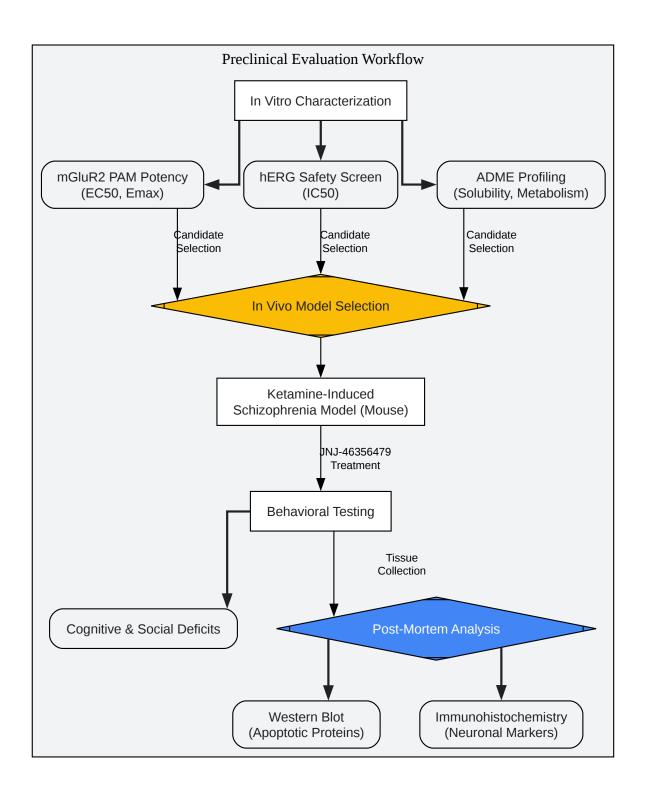
• The IC₅₀ value (the concentration that causes 50% inhibition) is determined by fitting the data to a concentration-response curve.

Ketamine-Induced Mouse Model of Schizophrenia

This model is used to evaluate the efficacy of **JNJ-46356479** in reversing schizophrenia-like behavioral and neuropathological deficits.

- Animals: C57BL/6J mice.
- Model Induction: Ketamine (e.g., 30 mg/kg), an NMDA receptor antagonist, is administered to mice during the early postnatal period (e.g., on days 7, 9, and 11) to induce long-lasting deficits relevant to schizophrenia.
- Drug Treatment: In adolescence or adulthood, mice receive daily injections of JNJ-46356479
 (e.g., 10 mg/kg) or vehicle over a defined period.
- Behavioral Testing:
 - Cognitive Deficits: Assessed using tests like the Y-maze (for spatial working memory) or novel object recognition.
 - Negative Symptoms: Assessed using tests like the three-chamber social interaction test to measure social motivation and memory.
- Neuropathological Analysis:
 - Following behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus) is collected.
 - Levels of apoptotic proteins (e.g., Bcl-2, Bax, caspase-3) are analyzed via Western blot to assess neuroprotective effects.[4]
 - Immunohistochemistry is used to quantify changes in specific neuronal populations, such as parvalbumin-positive interneurons, which are affected in schizophrenia.





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Caption: General workflow for the preclinical evaluation of JNJ-46356479.



Conclusion

JNJ-46356479 is a potent and selective mGluR2 PAM that represents a significant advancement in the pursuit of non-dopaminergic treatments for schizophrenia. Its discovery was the result of a rigorous lead optimization campaign that successfully balanced high functional activity with essential druglike properties, including aqueous solubility and a clean safety profile with respect to hERG inhibition. Preclinical studies have demonstrated its ability to engage its target in the central nervous system and to ameliorate behavioral and neuropathological deficits in a relevant disease model.[4] **JNJ-46356479** stands as a promising candidate for further development, potentially offering a novel therapeutic option that addresses the underlying glutamatergic dysregulation in schizophrenia and other neuropsychiatric disorders.[4]

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